- Synthesis, characterization, and structure-property investigation of conformationally rigid regioisomers of poly(p-phenylene ethynylene)s, Journal of Polymer Science, 2016, 54(22), 3652-3662

Cas no 89284-52-6 (1,4-Dibromo-2-iodobenzene)

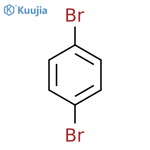

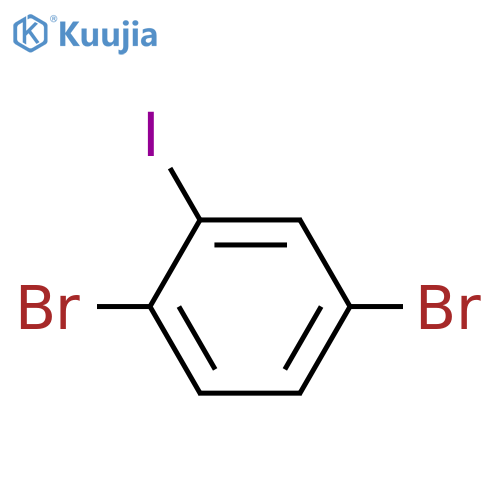

1,4-Dibromo-2-iodobenzene structure

Nombre del producto:1,4-Dibromo-2-iodobenzene

Número CAS:89284-52-6

MF:C6H3Br2I

Megavatios:361.800492525101

MDL:MFCD07778993

CID:720931

PubChem ID:13406348

1,4-Dibromo-2-iodobenzene Propiedades químicas y físicas

Nombre e identificación

-

- 1,4-Dibromo-2-iodobenzene

- 1,4-DI BROMO-2-IODO BEZENE

- Benzene,1,4-dibromo-2-iodo-

- 1,4-Dibrom-2-jod-benzol

- 1,4-dibromo-2-iodo-benzene

- 2,5-Dibromjodbenzol

- 2,5-Dibromoiodobenzene

- Benzene,1,4-dibromo-2-iodo

- Benzene, 1,4-dibromo-2-iodo-

- VLRYPRKTXDPVNN-UHFFFAOYSA-N

- 4746AC

- AS03564

- SY047879

- ST2408476

- D4906

- A20826

- Z2238508602

- 1,4-Dibromo-2-iodobenzene (ACI)

- 2-Iodo-1,4-dibromobenzene

-

- MDL: MFCD07778993

- Renchi: 1S/C6H3Br2I/c7-4-1-2-5(8)6(9)3-4/h1-3H

- Clave inchi: VLRYPRKTXDPVNN-UHFFFAOYSA-N

- Sonrisas: BrC1C=C(I)C(Br)=CC=1

Atributos calculados

- Calidad precisa: 359.76500

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 0

- Recuento de átomos pesados: 9

- Cuenta de enlace giratorio: 0

- Complejidad: 97.1

- Superficie del Polo topológico: 0

Propiedades experimentales

- Punto de fusión: 39.0 to 43.0 deg-C

- Punto de ebullición: 180°C/25mmHg(lit.)

- PSA: 0.00000

- Logp: 3.81620

1,4-Dibromo-2-iodobenzene Información de Seguridad

-

Símbolo:

- Promover:warning

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

1,4-Dibromo-2-iodobenzene Datos Aduaneros

- Código HS:2903999090

- Datos Aduaneros:

China Customs Code:

2903999090Overview:

2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1,4-Dibromo-2-iodobenzene PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM255614-5g |

1,4-Dibromo-2-iodobenzene |

89284-52-6 | 95% | 5g |

$122 | 2022-05-27 | |

| Chemenu | CM255614-100g |

1,4-Dibromo-2-iodobenzene |

89284-52-6 | 95% | 100g |

$898 | 2022-05-27 | |

| Enamine | EN300-247954-0.05g |

1,4-dibromo-2-iodobenzene |

89284-52-6 | 95% | 0.05g |

$19.0 | 2024-06-19 | |

| TRC | D422828-100mg |

1,4-Dibromo-2-iodobenzene |

89284-52-6 | 100mg |

$ 85.00 | 2022-10-31 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-LG558-1g |

1,4-Dibromo-2-iodobenzene |

89284-52-6 | 98% | 1g |

60.0CNY | 2021-08-04 | |

| Alichem | A013032520-500mg |

2,5-Dibromoiodobenzene |

89284-52-6 | 97% | 500mg |

$831.30 | 2023-08-31 | |

| Chemenu | CM255614-10g |

1,4-Dibromo-2-iodobenzene |

89284-52-6 | 95% | 10g |

$204 | 2021-06-16 | |

| Chemenu | CM255614-5g |

1,4-Dibromo-2-iodobenzene |

89284-52-6 | 95% | 5g |

$122 | 2021-06-16 | |

| AK Scientific | 4746AC-10g |

1,4-Dibromo-2-iodobenzene |

89284-52-6 | 98% (GC) | 10g |

$206 | 2022-10-31 | |

| Enamine | EN300-247954-0.25g |

1,4-dibromo-2-iodobenzene |

89284-52-6 | 95% | 0.25g |

$19.0 | 2024-06-19 |

1,4-Dibromo-2-iodobenzene Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 80 °C; 80 °C → rt; rt → 0 °C

1.2 Reagents: Sodium nitrite ; 0 °C; 30 min, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt

1.2 Reagents: Sodium nitrite ; 0 °C; 30 min, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; cooled; 40 min, cooled

1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, cooled; rt; 3 h, rt

1.3 Reagents: Sodium sulfite ; rt

1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, cooled; rt; 3 h, rt

1.3 Reagents: Sodium sulfite ; rt

Referencia

- Synthesis and characterization of D-A structure mesogen jacketed polymers containing benzodithiophene in main chains, Gaofenzi Cailiao Kexue Yu Gongcheng, 2021, 37(7), 27-34

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C

1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C

1.3 Solvents: Tetrahydrofuran ; -78 °C; 24 h, -30 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt

1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C

1.3 Solvents: Tetrahydrofuran ; -78 °C; 24 h, -30 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt

1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

Referencia

- Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenes, Journal of the American Chemical Society, 2008, 130(2), 472-480

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; 50 °C; 0 °C; 45 min, 0 °C

1.2 Reagents: Potassium iodide Solvents: Water ; cooled; 20 min, cooled

1.2 Reagents: Potassium iodide Solvents: Water ; cooled; 20 min, cooled

Referencia

- Controlling the Complexity and Interconversion Mechanisms in Self-Assembled [Fe2L3]4+ Helicates and [Fe4L6]8+ Cages, Angewandte Chemie, 2022, 61(7),

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

1.2 Reagents: Potassium iodide Solvents: Water

1.2 Reagents: Potassium iodide Solvents: Water

Referencia

- A porphyrin tetramer for a positive homotropic allosteric recognition system: efficient binding information transduction through butadiynyl axis rotation, Tetrahedron Letters, 2001, 42(42), 7435-7438

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Tetrahydrofuran ; rt → -40 °C

1.2 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) ; 1 h, -40 °C

1.3 Reagents: Iodine ; 1 h, -40 °C

1.2 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) ; 1 h, -40 °C

1.3 Reagents: Iodine ; 1 h, -40 °C

Referencia

- Deprotonative Generation and Trapping of Haloaryllithium in a Batch Reactor, Organic Letters, 2023, 25(17), 3013-3017

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; rt → 80 °C; 30 min, 80 °C; 80 °C → 0 °C

1.2 Reagents: Sodium nitrite ; < 10 °C; 30 min, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; < 10 °C; 0 °C → rt; 12 h, rt

1.2 Reagents: Sodium nitrite ; < 10 °C; 30 min, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; < 10 °C; 0 °C → rt; 12 h, rt

Referencia

- Palladium-catalyzed aryl amination- heck cyclization cascade: a one-flask approach to 3-substituted indoles, Angewandte Chemie, 2008, 47(5), 888-890

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ; 40 min, -80 °C; -80 °C → -90 °C

1.2 Reagents: Iodine ; -90 °C; 30 min, -80 °C; -80 °C → -20 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; -20 °C

1.2 Reagents: Iodine ; -90 °C; 30 min, -80 °C; -80 °C → -20 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; -20 °C

Referencia

- Regioselective generation of aryllithiums from substituted bromobenzenes XC6H4Br (X = 4-Br, 4-I, 4-CN, 2-CN), European Journal of Organic Chemistry, 2008, (10), 1797-1801

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite , Potassium iodide Solvents: Acetonitrile , Water ; 15 min, 10 °C; 10 min, 10 °C; 1 h, 10 °C → rt

Referencia

- Bicyclic Phenyl-Ethynyl Architectures: Synthesis of a 1,4-Bis(phenylbuta-1,3-diyn-1-yl) Benzene Banister, Chemistry - A European Journal, 2021, 27(20), 6295-6307

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; rt → 10 °C; 5 - 10 °C; 20 min, 5 - 10 °C

1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, 5 - 10 °C

1.2 Reagents: Potassium iodide Solvents: Water ; 20 min, 5 - 10 °C

Referencia

- Synthesis and Optical Properties of Conjugated Polymers Containing Polyoxometalate Clusters as Side-Chain Pendants, Chemistry of Materials, 2005, 17(11), 2841-2851

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 80 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 6 h, 0 °C → rt

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 °C; 6 h, 0 °C → rt

Referencia

- Acetophenone and thiophene side-arm polyaryleneethynylene conjugated polymers for enrichment of electronic applications, Polymer International, 2020, 69(4), 429-438

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; 30 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 6 h, 0 °C → rt

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 6 h, 0 °C → rt

Referencia

- Functional phenylethynylene side arm poly(arylene ethynylene) conjugated polymers: optical and electrochemical behavior for enrichment of electronic applications, New Journal of Chemistry, 2018, 42(8), 5767-5773

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 0 °C; 1 h, 0 °C

1.2 Reagents: Urea Solvents: Water ; 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Urea Solvents: Water ; 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; rt; 1 h, rt

Referencia

- Synthesis, Photophysics, and Electroluminescence of New Quinoxaline-Containing Poly(p-phenylenevinylene)s, Macromolecules, 2004, 37(21), 867-7878

1,4-Dibromo-2-iodobenzene Raw materials

1,4-Dibromo-2-iodobenzene Preparation Products

1,4-Dibromo-2-iodobenzene Literatura relevante

-

Dong Wang,Qingsen Guo,Hong Gao,Zhou Yang,Yan Xing,Hui Cao,Wanli He,Huihui Wang,Jianming Gu,Huiying Hu Polym. Chem. 2016 7 3714

89284-52-6 (1,4-Dibromo-2-iodobenzene) Productos relacionados

- 898462-03-8(4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide)

- 449740-13-0(8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one)

- 2172134-33-5(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-methylbutanoic acid)

- 896311-43-6(methyl N-2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carbonylcarbamate)

- 1158302-05-6(N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate)

- 78646-75-0((3E)-3-(hydroxymethylidene)-1H-indol-2-one)

- 2227895-64-7((2S)-4-(4-chloro-3-nitrophenyl)butan-2-ol)

- 1806537-03-0(4-(Bromomethyl)-2-methylphenylpropanal)

- 2650522-22-6(N-3-(4-Chlorophenoxy)phenylmethyl-4-3-(dimethylamino)propoxybenzeneethanamine Trifluoroacetate)

- 959236-79-4(8-iodo-1,2,3,4-tetrahydroquinazoline-2,4-dione)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:89284-52-6)1,4-DIBROMO-2-IODOBENZENE

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:89284-52-6)1,4-Dibromo-2-iodobenzene

Pureza:99%

Cantidad:100g

Precio ($):244.0